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Lysozyme C, spleen isozyme -

Lysozyme C, spleen isozyme

Catalog Number: EVT-245332
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Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Lysozyme C, spleen isozyme is a specific form of the lysozyme enzyme predominantly found in the spleen, which plays a crucial role in the immune response by hydrolyzing the peptidoglycan layer of bacterial cell walls. This enzyme is part of the C-type lysozyme family, characterized by its ability to cleave glycosidic bonds in polysaccharides. The lysozyme C isozyme is encoded by the LYZ gene in humans and is essential for innate immunity, contributing to the body’s defense against pathogens.

Source and Classification

Lysozyme C, spleen isozyme is primarily sourced from human and animal tissues, particularly within lymphoid organs such as the spleen, where it is synthesized by various immune cells including monocytes and macrophages. It can also be detected in other tissues and body fluids, indicating its widespread biological significance.

In terms of classification, lysozymes are categorized into several types based on their structural and functional characteristics:

  • C-type lysozymes: Found in mammals, including humans.
  • G-type lysozymes: Found in birds and some reptiles.
  • Other types: Such as goose-type and chicken-type lysozymes.
Synthesis Analysis

Methods

The synthesis of lysozyme C can be studied through various techniques, including:

  • In vitro synthesis: This method utilizes cultured cells to detect newly synthesized lysozyme by incorporating radiolabeled amino acids into the protein. Studies have shown that specific tissues can synthesize lysozyme when cultured under controlled conditions .
  • Molecular cloning: Techniques such as polymerase chain reaction (PCR) are employed to amplify cDNA sequences from tissues, allowing for further analysis of gene expression and protein production .

Technical Details

The synthesis process often involves:

  • Cell culture: Isolating specific immune cells (e.g., monocytes) from blood or tissue samples.
  • Induction conditions: Using agents like isopropyl beta-D-thiogalactopyranoside to promote protein expression in recombinant systems.
  • Purification: Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to analyze protein size and purity post-synthesis.
Molecular Structure Analysis

Structure

Lysozyme C has a well-defined three-dimensional structure characterized by:

  • Alpha-helices and beta-sheets: These structural elements contribute to the enzyme's stability and function.
  • Active site configuration: The active site allows for substrate binding and catalysis, where specific amino acids play critical roles in hydrolyzing glycosidic bonds.

Data

Crystallographic studies have provided detailed insights into its molecular structure, revealing key residues involved in enzymatic activity. For instance, glutamic acid 35 and aspartate 52 are critical for the enzyme's catalytic function .

Chemical Reactions Analysis

Reactions

Lysozyme C primarily catalyzes the hydrolysis of peptidoglycan in bacterial cell walls. The reaction mechanism involves:

  • Substrate binding: The enzyme binds to its substrate (e.g., bacterial cell wall components).
  • Glycosidic bond cleavage: The enzyme facilitates the breaking of glycosidic bonds through a combination of steric strain and electrostatic stabilization.

Technical Details

The reaction mechanism has been modeled using various approaches, including kinetic studies that reveal how temperature affects reaction rates and intermediates formed during catalysis .

Mechanism of Action

Process

The mechanism of action for lysozyme C involves:

  1. Substrate recognition: The enzyme identifies specific polysaccharide structures within bacterial cell walls.
  2. Catalytic action: It distorts the substrate into a strained conformation, facilitating bond cleavage.
  3. Product release: After hydrolysis, the enzyme releases the products and resets for another catalytic cycle.

Data

Studies indicate that lysozyme can processively hydrolyze multiple bonds per catalytic cycle, enhancing its effectiveness against bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Stability: Lysozyme C exhibits thermal stability with a melting point reaching up to 72 °C.
  • Solubility: It is soluble in aqueous solutions under physiological pH conditions.

Chemical Properties

  • pH activity range: Optimal activity typically occurs at pH values between 6.0 and 7.0.
  • Salt sensitivity: The presence of certain salts can enhance or inhibit enzymatic activity depending on concentration .
Applications

Lysozyme C has significant scientific applications:

  • Antimicrobial agent: Used in food preservation due to its ability to inhibit bacterial growth.
  • Clinical diagnostics: Serum levels of lysozyme serve as biomarkers for various diseases, including sarcoidosis.
  • Biotechnology: Employed in recombinant DNA technology for producing lysozyme-coated nanoparticles with antimicrobial properties .

This comprehensive analysis highlights the multifaceted role of Lysozyme C, spleen isozyme in biological systems, emphasizing its importance in both health and disease contexts.

Evolutionary Origins and Phylogenetic Distribution

Gene Duplication Events in Vertebrate Lineages

Lysozyme C, spleen isozyme originated through ancient gene duplication events that shaped the lysozyme/α-lactalbumin superfamily. In canids, two paralogous lysozyme genes encode functionally distinct isozymes: a calcium-binding form expressed in milk and a non-calcium-binding conventional form (spleen isozyme). These genes diverged ~45% in amino acid sequence, indicating an early duplication event preceding the radiation of mammalian orders. The spleen-specific isozyme shares 80–83% sequence identity with conventional lysozymes of other mammals, confirming its orthologous status across species [1].

Rodents exhibit a parallel evolutionary trajectory. The rat genome contains two lysozyme genes (Rat1 and Rat2) originating from a duplication predating the mouse-rat divergence (~20–25 MYA). Concerted evolution homogenized their 3' regions, while exon 1 sequences diverged significantly. Rat1 lysozyme corresponds functionally to mouse spleen-type (M-type) lysozyme, whereas Rat2 shows pseudogene characteristics with minimal expression. This mirrors the mouse Mus genus, where M (macrophage/spleen) and P (Paneth cell) isoforms arose via duplication before murid radiation [2] [4].

Table 1: Key Gene Duplication Events in Vertebrate Lysozyme Evolution

LineageDuplicated GenesSequence DivergenceFunctional DivergenceTiming
CanidsMilk vs. spleen LYZC45%Calcium-binding vs. conventionalPre-carnivore radiation
Murid rodentsRat1 vs. Rat2Exon 1 divergenceSpleen-expressed vs. pseudogenePre-mouse/rat split
MouseM-type vs. P-type6/49 AA substitutionsMacrophage/spleen vs. intestinal~4 MYA

Taxonomic Distribution Across Muroid Rodents and Teleost Fish

The spleen isozyme exhibits clade-specific expression patterns among muroid rodents. In Mus domesticus (house mouse), M-type lysozyme dominates splenic, renal, and pulmonary tissues, while P-type localizes to intestinal Paneth cells. However, broader surveys across 22 muroid species reveal latitudinal correlations: populations at higher latitudes show elevated intestinal lysozyme levels, suggesting adaptive regulatory shifts for environmental challenges [4] [7].

Teleost fish express phylogenetically distinct lysozyme classes. Brill (Scophthalmus rhombus) possesses both c-type (conventional) and g-type (goose-type) lysozymes. The c-type form, evolutionarily related to mammalian spleen lysozymes, shows highest expression in stomach and liver rather than spleen. Conversely, Qihe crucian carp (Carassius auratus) c-type lysozyme displays spleen-predominant transcription, indicating lineage-specific neofunctionalization. Japanese flounder (Paralichthys olivaceus) c-lysozyme occurs in spleen, head kidney, and ovary, expanding its immune role beyond mammalian paradigms [6] [8].

Regulatory Evolution of Tissue-Specific Expression Patterns

Tissue-specific expression of spleen isozyme is governed by evolutionary innovations in gene regulation. In mice, the M and P lysozyme genes diverged regulatory elements post-duplication:

  • M-type: Activated broadly in myeloid lineages (spleen, lung, kidney) via conserved enhancers.
  • P-type: Restricted to intestinal Paneth cells through derepression ~4 MYA in the Mus ancestor [4].

This regulatory divergence enabled metabolic adaptation. P-type lysozyme in gut mucosa provides antibacterial defense during cecotrophy (fecal reingestion), while splenic M-type supports systemic immunity. Notably, wild mouse populations exhibit latitude-dependent intestinal lysozyme upregulation, demonstrating rapid selection on regulatory elements without coding-sequence changes [7].

Table 2: Tissue-Specific Expression Patterns of Vertebrate Lysozyme C Isozymes

SpeciesIsozymeSpleen ExpressionPrimary TissuesInducibility by Pathogens
Mouse (M. domesticus)M-typeHighSpleen, kidney, lungConstitutive
Rat (Rattus sp.)Rat1HighSpleen, lung, intestineConstitutive
Horse (Equus sp.)Spleen LYZCHighSpleen (conventional type)Not studied
Brill (S. rhombus)c-typeLowStomach, liverLPS-unresponsive
Crucian carp (C. auratus)c-typeHighSpleen, kidneyAeromonas-induced

In fish, regulatory evolution diverged further: brill c-type lysozyme remains uninducible by lipopolysaccharide (LPS) or Photobacterium damselae, contrasting with g-type lysozyme’s 25-fold upregulation in head kidney. This suggests that spleen isozyme’s ancestral immune role may be supplemented or replaced by paralogs in some lineages [8].

Properties

Product Name

Lysozyme C, spleen isozyme

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